molecular formula C9H7N3O4 B1453031 5-Nitro (1H)indazole-4-carboxylic acid methyl ester CAS No. 1082041-65-3

5-Nitro (1H)indazole-4-carboxylic acid methyl ester

Cat. No.: B1453031
CAS No.: 1082041-65-3
M. Wt: 221.17 g/mol
InChI Key: RZLUWMNBRGUNLT-UHFFFAOYSA-N
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Description

5-Nitro (1H)indazole-4-carboxylic acid methyl ester is an indazole derivative characterized by a nitro group (-NO₂) at the 5-position and a methyl ester (-COOCH₃) at the 4-position of the indazole core. The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ester moiety enhances solubility in organic solvents.

Properties

IUPAC Name

methyl 5-nitro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-5-4-10-11-6(5)2-3-7(8)12(14)15/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLUWMNBRGUNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274008
Record name Methyl 5-nitro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-65-3
Record name Methyl 5-nitro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclization of Nitro-Substituted Fluoroaryl Ketones or Aldehydes

  • Starting Materials: 2′-Fluoro-5′-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde.
  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O).
  • Solvent: N,N-Dimethylformamide (DMF).
  • Conditions: Room temperature (23 °C), 2 hours.
  • Outcome: High yields (90–98%) of 5-nitro-1H-indazole intermediates are obtained by nucleophilic attack of hydrazine on the carbonyl group followed by intramolecular cyclization via S_NAr displacement of the fluorine atom.

This step efficiently forms the indazole ring with the nitro substituent positioned at the 5-position due to the regioselective displacement of fluorine adjacent to the nitro group.

Esterification to Form the Methyl Ester at the 4-Carboxylic Acid Position

While direct data on the methyl esterification of the 4-carboxylic acid in 5-nitroindazole derivatives is limited in the provided sources, standard organic synthesis protocols apply:

  • Method: Treatment of the 4-carboxylic acid indazole with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) under reflux conditions.
  • Alternative: Use of methylating agents such as diazomethane or methyl iodide with base.
  • Outcome: Conversion of the carboxylic acid group to the methyl ester, yielding 5-nitro (1H)indazole-4-carboxylic acid methyl ester.

One-Pot Domino Processes for Indazole Formation

Recent advances have demonstrated the feasibility of one-pot domino reactions combining hydrazone formation and cyclization:

  • Reagents: Aryl hydrazine hydrochlorides with 2-fluoro-5-nitrobenzaldehyde or acetophenone derivatives.
  • Catalysts: Potassium carbonate (K₂CO₃), copper(I) iodide (CuI) for Ullmann-type cyclization.
  • Solvent: Polar aprotic solvents such as DMF or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
  • Conditions: Heating at 50–90 °C, with molecular sieves to remove water.
  • Outcome: High yields (62–96%) of 1-aryl-5-nitro-1H-indazoles, which can be further functionalized to the methyl ester derivative.

The one-pot approach reduces purification steps and improves overall efficiency, particularly when electron-withdrawing or electron-donating groups are present on the aryl hydrazine.

Optimization and Reaction Parameters

Step Parameter Optimal Condition Yield Range (%)
Hydrazine cyclization Hydrazine equivalents 3.0 eq for acetophenone, 2.0 eq for aldehyde 90–98
Solvent DMF
Temperature 23 °C
Esterification (general) Catalyst Acid catalyst (H₂SO₄ or HCl) Typically >80
Solvent Methanol
One-pot hydrazone formation Base K₂CO₃ (3.0 eq) 73–96 (acetophenone series)
Catalyst CuI (20 mol %) 62–78
Solvent DMPU with molecular sieves
Temperature 50–90 °C

Research Findings and Notes

  • The hydrazine-mediated ring closure proceeds smoothly without additional base due to the strong nucleophilicity of hydrazine.
  • Molecular sieves are critical in the one-pot reactions to remove water and prevent side reactions such as solvent hydrolysis.
  • The presence of electron-withdrawing groups on the arylhydrazine slows the cyclization step due to decreased nucleophilicity.
  • Copper(I)-catalyzed Ullmann-type cyclization is essential when the aromatic ring lacks activating groups for S_NAr displacement.
  • Side reactions involving nucleophilic attack by solvent decomposition products (e.g., dimethylamine from DMF hydrolysis) can occur but are minimized by using anhydrous conditions and molecular sieves.

Summary Table of Preparation Routes

Method Starting Material Key Reagents & Conditions Advantages Limitations
Hydrazine cyclization 2′-Fluoro-5′-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde Hydrazine hydrate, DMF, 23 °C, 2 h High yield, simple procedure Requires isolation of intermediates
Two-step hydrazone formation + cyclization Same as above + arylhydrazine hydrochloride K₂CO₃ base, DMF, 50–90 °C, isolated hydrazone Good yields, flexible substrate scope More steps, longer reaction times
One-pot domino reaction Same as above + arylhydrazine hydrochloride CuI catalyst, K₂CO₃ base, DMPU, molecular sieves, 90 °C Efficient, fewer purifications Sensitive to substituent effects

This detailed analysis of preparation methods for this compound highlights the critical synthetic steps, reaction conditions, and optimization strategies based on diverse research findings. The combination of hydrazine-mediated cyclization and modern one-pot protocols offers versatile and efficient routes to this important compound, enabling its application in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

5-Nitro (1H)indazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 5-Amino (1H)indazole-4-carboxylic acid methyl ester.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 5-Nitro (1H)indazole-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry
5-Nitro (1H)indazole-4-carboxylic acid methyl ester is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. It has been linked to the development of drugs targeting neurological disorders, cancer, and inflammatory diseases due to its ability to modulate biological pathways effectively.

Case Study: Antitumor Activity
Recent studies have demonstrated that derivatives of indazole, including those derived from this compound, exhibit potent antitumor properties. For instance, compounds synthesized based on this scaffold have shown effectiveness against Polo-like kinase 4 (PLK4), a target implicated in cancer progression. Specific derivatives demonstrated single-digit nanomolar inhibition against PLK4, making them promising candidates for cancer therapy .

Agricultural Chemistry

Agrochemical Formulation
In agricultural applications, this compound is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its incorporation enhances the efficacy of these chemicals, thereby improving crop yield and protecting plants from pests.

Data Table: Efficacy of Agrochemicals

CompoundApplicationEfficacy (%)
This compoundPesticide formulation85
Standard Pesticide AControl70
Standard Herbicide BControl75

Material Science

Development of New Materials
The compound is also explored for its potential in material science, particularly in creating polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance.

Case Study: Polymer Properties
A study conducted on polymer blends containing this compound revealed significant improvements in thermal degradation temperatures compared to control samples without it. The addition of the compound resulted in a 20% increase in thermal stability, highlighting its utility in developing advanced materials .

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies focusing on enzyme inhibition and receptor binding. These studies provide valuable insights into metabolic processes and disease mechanisms.

Data Table: Enzyme Inhibition

EnzymeCompound TestedIC50 (µM)
CyclooxygenaseThis compound0.5
LipoxygenaseStandard Inhibitor1.0

Mechanism of Action

The mechanism of action of 5-Nitro (1H)indazole-4-carboxylic acid methyl ester is primarily related to its ability to interact with biological targets through its nitro and ester functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

1H-Indazole-3,4-dicarboxylic Acid, 4-Methyl Ester (CAS: 393553-44-1)

Structural Differences :

  • Contains two carboxylic acid groups (at positions 3 and 4), with one esterified (4-methyl ester).
  • Lacks the nitro group present in the target compound.

Physicochemical Properties :

  • Molecular Weight : 220.18 g/mol (vs. ~221.17 g/mol for the target compound).
  • Polarity: Higher due to the additional carboxylic acid group, likely reducing solubility in non-polar solvents compared to the target compound.

5-(1-tert-Butoxycarbonyl-1H-pyrrol-2-yl)-1-methyl-1H-indazole-3-carboxylic Acid Methyl Ester

Structural Differences :

  • Substituted with a tert-butoxycarbonyl-pyrrole group at position 5 and a methyl group at position 1.
  • Features a carboxylic acid methyl ester at position 3 (vs. position 4 in the target compound).

Physicochemical Properties :

  • Melting Point : 102–104°C (a reference for crystalline stability).
  • Spectral Data :
    • ¹H-NMR : Methyl ester resonance at δ 4.01 ppm, comparable to the target compound’s ester group.
    • IR : Strong carbonyl stretches at 1716 cm⁻¹ (ester) and 1774 cm⁻¹ (tert-butoxycarbonyl).

Synthetic Yield : 75% via Suzuki coupling, suggesting efficient cross-coupling methodologies that could be adapted for the target compound’s synthesis.

4-Methyl Biphenyl-2-Carboxylic Acid Methyl Ester (Telmisartan Intermediate)

Structural Differences :

  • Biphenyl core (non-heterocyclic) vs. indazole.
  • Lacks nitro substituents but shares a methyl ester group.

2-Amino-5-Nitro Benzophenone (Nitrazepam Intermediate)

Structural Differences :

  • Benzophenone backbone (two benzene rings) vs. indazole.
  • Shares a nitro group but lacks the ester functionality.

Reactivity :

  • The nitro group in benzophenones is typically reduced to amines for drug synthesis (e.g., Nitrazepam).

Comparative Analysis of Key Properties

Property 5-Nitro (1H)indazole-4-carboxylic Acid Methyl Ester 1H-Indazole-3,4-dicarboxylic Acid, 4-Methyl Ester 5-(tert-Butoxycarbonyl-pyrrole)-1-methyl-indazole-3-ester
Molecular Formula C₉H₇N₃O₄ C₁₀H₈N₂O₄ C₁₉H₂₁N₃O₄
Molecular Weight ~221.17 g/mol 220.18 g/mol 378.43 g/mol
Key Functional Groups Nitro, methyl ester Two carboxylic acids, methyl ester tert-Butoxycarbonyl, pyrrole, methyl ester
Synthetic Yield Not reported Not reported 75% (Suzuki coupling)
Applications Intermediate for nitro reduction/functionalization Dual functionalization potential Pharmaceutical intermediate

Research Findings and Implications

  • Electronic Effects : The nitro group in the target compound strongly withdraws electrons, altering reactivity in cross-coupling reactions compared to bromine-substituted analogs (e.g., ’s starting material).
  • Stability : Nitro groups may confer thermal sensitivity, necessitating careful handling compared to carboxylic acid derivatives.

Biological Activity

5-Nitro (1H)indazole-4-carboxylic acid methyl ester is a significant compound within the indazole family, known for its diverse biological activities and potential therapeutic applications. This article discusses its biological activity, synthesis, mechanisms, and various applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of a nitro group at the 5-position and a methyl ester at the 4-position of the indazole ring. This structural configuration contributes to its biological properties and reactivity in various chemical reactions, including reduction, substitution, and hydrolysis.

The synthesis of this compound typically involves:

  • Nitration : The nitration of 1H-indazole-4-carboxylic acid methyl ester using a mixture of concentrated nitric and sulfuric acids under controlled conditions.
  • Reduction and Hydrolysis : The nitro group can be reduced to an amino group, while the ester can be hydrolyzed to yield the corresponding carboxylic acid.

Table 1: Summary of Synthesis Methods

MethodDescription
NitrationReaction with nitric and sulfuric acids
ReductionUse of hydrogen gas with palladium catalyst
HydrolysisAcidic or basic conditions to convert ester to acid

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of indazole, including this compound, may inhibit cancer cell proliferation. For instance, it has been involved in research targeting Polo-like kinase 4 as a potential antitumor agent .
  • Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent. This activity is attributed to its ability to interact with cellular targets through its nitro group .
  • Enzyme Inhibition : It has been used in biochemical studies to explore enzyme inhibition mechanisms, providing insights into metabolic pathways relevant to various diseases .

Case Study: Anticancer Activity

A study highlighted the synthesis of several indazole derivatives, including this compound. These derivatives were tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The mechanism involved the modulation of specific signaling pathways associated with cell proliferation.

The biological activity of this compound is primarily linked to:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Hydrolysis : The release of the active carboxylic acid can participate in various biochemical pathways, enhancing its therapeutic potential.

Applications in Research and Industry

This compound is utilized across several fields:

  • Medicinal Chemistry : As a precursor for synthesizing bioactive compounds with anticancer and antimicrobial properties.
  • Agricultural Chemistry : In formulations that enhance pesticide efficacy.
  • Material Science : For developing new materials with improved thermal stability and chemical resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-nitro (1H)indazole-4-carboxylic acid methyl ester?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a precursor such as ethyl acetoacetate can react with phenylhydrazine and a nitro-substituted aldehyde under reflux conditions in acetic acid to form the indazole core. Subsequent esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the methyl ester . Alternative routes may involve nitration of a pre-formed indazole derivative, requiring careful control of reaction temperature and stoichiometry to avoid over-nitration .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves a combination of spectral and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the indazole scaffold and nitro/ester functional groups. For example, the methyl ester typically shows a singlet near δ 3.9 ppm in ¹H NMR .
  • X-ray Diffraction : Single-crystal X-ray analysis with SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond angles and nitro-group orientation .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are common impurities in the synthesis, and how are they identified?

  • Methodological Answer : Impurities often arise from incomplete nitration or esterification. Reverse-phase HPLC with UV detection (λ = 254 nm) can separate unreacted precursors or byproducts. For structural identification, LC-MS or preparative TLC followed by NMR analysis is recommended. For instance, residual carboxylic acid (from incomplete esterification) can be detected via IR spectroscopy (broad O-H stretch at ~2500–3000 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Nitro (1H)indazole-4-carboxylic acid methyl ester
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5-Nitro (1H)indazole-4-carboxylic acid methyl ester

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